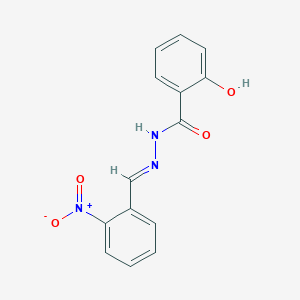
2-(3-carboxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound falls within a class of chemicals that have been synthesized and studied for their potential in various fields, including material science and pharmacology. Its structure suggests a complex synthesis pathway and diverse reactivity, which could lead to a variety of applications.
Synthesis Analysis
The synthesis of related compounds often involves solvent-free methods or reactions with specific reagents to achieve the desired structural framework. For example, a simple solvent-free synthesis achieved by fusion of specific carboxylic acid derivatives with amino acids is a common approach for generating isoindolone derivatives with significant biological activities (Csende, Jekő, & Porkoláb, 2011).
Molecular Structure Analysis
X-ray crystallography and various spectroscopic techniques such as IR, EI-MS, 1H-NMR, and 13C-NMR are essential for confirming the molecular structure of synthesized compounds. These methods provide detailed insights into the arrangement of atoms within a molecule and its electronic environment, which are critical for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical reactions, often influenced by their functional groups. Organotin carboxylates based on amide carboxylic acids are an example, showing unique reactivities and forming complexes with luminescent properties and potential antitumor activities (Xiao et al., 2017).
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Optically Active Compounds: Research has developed convenient synthesis methods for optically active compounds, such as 3-morpholinecarboxylic acid, highlighting the versatility of similar chemical structures in synthesis processes (Kogami & Okawa, 1987).
- Solvent-Free Synthesis: A study achieved a simple solvent-free synthesis of a compound structurally related to the target molecule, showcasing the synthetic adaptability of isoindolinecarboxylic acid derivatives and their potential in green chemistry applications (Csende, Jekő, & Porkoláb, 2011).
Chemical Properties and Functional Applications
- Fluorescence and Antitumor Activities: The study on drumlike p-methylphenyltin carboxylates, involving 3-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-propionic acid, revealed novel organotin carboxylates with promising fluorescence and antitumor activities, suggesting potential biomedical applications (Xiao et al., 2019).
- Microbial Tolerance to Weak Acid Stress: Research into microbial mechanisms of tolerance to weak acid stress, including carboxylic acids, can provide insights into the biological impacts of similar compounds and their potential roles in food preservation, chemotherapy, and agriculture (Mira & Teixeira, 2013).
Propriétés
IUPAC Name |
2-(3-carboxy-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO6/c1-8-10(17(23)24)3-2-4-13(8)18-14(19)11-6-5-9(16(21)22)7-12(11)15(18)20/h2-7H,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOBRJRRVUHGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-carboxy-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5509684.png)
![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5509690.png)



![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)



![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)
![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)
![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)
![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)
![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)